2-Mercaptopurine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydropurine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQZGJWHMCXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878767 | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-19-0 | |
| Record name | 3,9-Dihydro-2H-purine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2H-purine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Inception and Discovery in Antimetabolite Research
The development of mercaptopurine emerged from a deliberate and innovative strategy that would come to be known as "rational drug design". sciencehistory.org Spearheaded by George Hitchings and Gertrude Elion at the Burroughs Wellcome laboratories, this approach diverged from the conventional trial-and-error method of drug discovery that had dominated the field for centuries. sciencehistory.orghumanprogress.org Their new paradigm was based on a fundamental question: could one design molecules to specifically interfere with the metabolic processes of cancer cells and pathogens without harming healthy human cells? humanprogress.org
Hitchings and Elion hypothesized that they could create "antimetabolites"—faulty versions of the building blocks that cells need to grow and divide. webmd.com They focused on the differences in nucleic acid metabolism between normal cells and rapidly proliferating cells, such as those found in tumors or bacteria. wikipedia.org They reasoned that since cancer cells, bacteria, and parasites require large amounts of nucleic acids to reproduce, interrupting the synthesis of these molecules could halt the progression of disease. pbs.org
Elion was assigned to investigate purines, a class of compounds that includes adenine (B156593) and guanine (B1146940), which are fundamental components of DNA. pbs.org The research team discovered that by introducing subtle changes to the purine (B94841) structure, they could create analogues that would be mistakenly taken up by the cell's machinery. These structural analogues would then block the enzymes responsible for DNA synthesis, effectively stopping cell growth. sciencehistory.org This foundational work led to the successful synthesis of early purine antimetabolites. acs.org
Pioneering Contributions to Purine Antagonism
The principle of purine (B94841) antagonism is rooted in competitive inhibition. The synthetic purine analogues created by Hitchings and Elion are structurally similar enough to natural purines to be recognized by cellular enzymes, but different enough to halt the metabolic pathway once they bind to these enzymes. sciencehistory.org By hijacking the enzymes, these "antagonists" prevent the production of the nucleotides necessary for DNA synthesis, leading to the death of rapidly dividing cells. wikipedia.orgyoutube.com
By 1950, this research had yielded two important compounds: diaminopurine and thioguanine. sciencehistory.orgacs.org These molecules were structural analogues of the natural purines adenine (B156593) and guanine (B1146940), respectively, and proved to be effective in disrupting the formation of leukemia cells. sciencehistory.orgpbs.org
Building on this success, Gertrude Elion synthesized a new, highly potent compound in 1951 by substituting a sulfur atom for an oxygen atom on a purine molecule. sciencehistory.orgnih.gov This new molecule was 6-mercaptopurine (B1684380) (commonly referred to as mercaptopurine or 6-MP). sciencehistory.orgpbs.org Early animal studies demonstrated its significant potential; it effectively stopped tumor growth in mice. pbs.orgacs.org These promising results quickly established mercaptopurine as a leading candidate in the burgeoning field of cancer chemotherapy. nih.gov
Evolution Within Antimetabolite Drug Development
Intracellular Activation Pathways and Bioactivation to Thiopurine Nucleotides
2-Mercaptopurine (6-MP) is a prodrug, meaning it is inactive in its initial form and must be converted into active metabolites within the cell to exert its therapeutic effects. nih.govresearchgate.nethaematologica.org This intracellular activation is a multi-step process involving several key enzymes that ultimately leads to the formation of thiopurine nucleotides. researchgate.net
Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Thioinosine Monophosphate (TIMP) Formation
The initial and crucial step in the bioactivation of this compound is its conversion to thioinosine monophosphate (TIMP). researchgate.netbccancer.bc.caoncohemakey.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). bccancer.bc.caoncohemakey.comontosight.aipatsnap.com this compound, being a structural analog of the natural purine (B94841) base hypoxanthine (B114508), competes with hypoxanthine and guanine (B1146940) for the active site of HGPRT. wikipedia.orgdrugbank.com The enzyme then transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to this compound, forming TIMP. chemicalbook.com The formation of TIMP is a critical juncture, as it is the precursor for all subsequent active metabolites of this compound. oncohemakey.com
Conversion to Thioguanine Nucleotides (TGNs) via IMP Dehydrogenase and XMP Aminase
Following its formation, TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are considered the primary cytotoxic metabolites of this compound. ontosight.aihres.ca This conversion is a two-step process. First, inosine (B1671953) monophosphate dehydrogenase (IMPDH) catalyzes the conversion of TIMP to thioxanthosine monophosphate (TXMP). ontosight.ainih.govashpublications.org Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS), also known as XMP aminase, converts TXMP to thioguanosine monophosphate (TGMP). ontosight.ainih.gov TGMP is then further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), which are collectively known as thioguanine nucleotides (TGNs). nih.govnih.gov
| Metabolite | Precursor(s) | Key Enzyme(s) |
| Thioinosine Monophosphate (TIMP) | This compound, PRPP | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) |
| Thioxanthosine Monophosphate (TXMP) | TIMP | Inosine Monophosphate Dehydrogenase (IMPDH) |
| Thioguanosine Monophosphate (TGMP) | TXMP | Guanosine Monophosphate Synthetase (GMPS) / XMP Aminase |
| Thioguanine Nucleotides (TGNs) | TGMP | Kinases |
Mechanisms of Purine Biosynthesis Inhibition
The active metabolites of this compound exert their effects by interfering with the normal synthesis of purines, which are essential building blocks for DNA and RNA. This inhibition occurs through multiple mechanisms, targeting different stages of the purine biosynthesis pathway.
Direct Inhibition of De Novo Purine Synthesis (DNPS) via Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase) by TIMP and Methylthioinosinate (MTIMP)
De novo purine synthesis (DNPS) is the metabolic pathway that creates purines from simpler precursor molecules. A key rate-limiting enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). wikipedia.orgbiocrick.comselleckchem.com The this compound metabolite, thioinosine monophosphate (TIMP), and its methylated form, methylthioinosinate (MTIMP), are potent inhibitors of PRPP amidotransferase. wikipedia.orgdrugbank.comresearchgate.netresearchgate.neteuropa.eueuropa.eureverso.net By inhibiting this enzyme, TIMP and MTIMP effectively block the initial committed step of de novo purine synthesis, leading to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis. chemicalbook.comcancer.gov
Interference with Purine Nucleotide Interconversions
In addition to inhibiting the de novo pathway, metabolites of this compound also disrupt the interconversion of purine nucleotides. hres.cabiocrick.com TIMP inhibits the conversion of inosinic acid (IMP) to both xanthylic acid (XMP) and adenylic acid (AMP). wikipedia.orgdrugbank.com This blocks the synthesis of both adenine (B156593) and guanine nucleotides from IMP, further contributing to the depletion of precursors for nucleic acid synthesis. chemicalbook.com
| Inhibited Enzyme/Process | Inhibitor(s) | Consequence |
| Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase) | TIMP, MTIMP | Inhibition of de novo purine synthesis |
| Conversion of IMP to XMP | TIMP | Reduced synthesis of guanine nucleotides |
| Conversion of IMP to AMP | TIMP | Reduced synthesis of adenine nucleotides |
Nucleic Acid Incorporation and Functional Consequences
The ultimate cytotoxic effect of this compound is largely attributed to the incorporation of its metabolites, primarily thioguanine nucleotides (TGNs), into the genetic material of the cell. oncohemakey.compatsnap.comhres.caashpublications.orgdrugs.com The triphosphate form, deoxythioguanosine triphosphate (dGTP analog), can be incorporated into DNA during the S-phase of the cell cycle. oncohemakey.compatsnap.com Similarly, thioguanosine triphosphate (GTP analog) can be incorporated into RNA. oncohemakey.compatsnap.com
Integration of Thiopurine Nucleotides into DNA and RNA
Once converted into its active triphosphate forms, such as thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dGTP), these thiopurine nucleotides serve as fraudulent building blocks that are incorporated into the nucleic acid chains of DNA and RNA during synthesis. patsnap.comontosight.ailgmpharma.comsamipubco.commdpi.com This incorporation is a critical step in the cytotoxic activity of this compound. bccancer.bc.canih.gov The enzymes responsible for DNA and RNA synthesis cannot effectively distinguish between the natural purine nucleotides (adenosine and guanine) and these thiopurine analogues. libretexts.org
The integration of these false bases into the genetic material is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid synthesis. patsnap.com Research has shown that thioguanine nucleotides are incorporated into both DNA and RNA through phosphodiester linkages. lgmpharma.com Studies using radiolabeled mercaptopurine have confirmed the recovery of its metabolites, in the form of deoxythioguanosine, from the DNA of treated cells. drugbank.com The incorporation of thioguanine into RNA has also been demonstrated, leading to disruptions in RNA synthesis and function. patsnap.comresearchgate.netcancercareontario.ca
Disruption of DNA Structure, Replication Fidelity, and Transcription
This altered DNA structure can impede the function of various enzymes involved in DNA replication and repair. pharmgkb.orgnih.gov The presence of S6G can slow down DNA synthesis and inhibit the action of some restriction enzymes. nih.gov Furthermore, the incorporation of thiopurines can lead to mispairing during subsequent rounds of DNA replication, where thymine (B56734) may be incorrectly paired with S6G. oup.com This mispairing triggers the post-replicative mismatch repair (MMR) system, which, in its attempt to correct the error, can introduce single and double-strand breaks, DNA-protein cross-links, and sister chromatid exchanges, ultimately contributing to the drug's cytotoxicity. nih.govpatsnap.comoup.comnih.gov The integration of thioguanine into RNA also disrupts its synthesis and function, impairing protein synthesis and cellular metabolism. libretexts.orgpatsnap.com
Induction of Cellular Apoptosis and Cytotoxicity Mechanisms
The culmination of the molecular insults caused by this compound is the induction of programmed cell death, or apoptosis, a key mechanism for its therapeutic effect. The damage inflicted upon DNA and RNA triggers a cascade of cellular events that ultimately lead to the organized dismantling of the cell. pharmgkb.orgpharmgkb.org
Cell Cycle Specificity (S-phase) of Cytotoxic Action
The cytotoxic effects of this compound are most pronounced during the S-phase of the cell cycle, the period when DNA synthesis occurs. bccancer.bc.cacancercareontario.calgmpharma.comwikipedia.orgcancercareontario.ca Because its primary mechanism involves incorporation into newly synthesized DNA, rapidly dividing cells that are actively replicating their genetic material are particularly susceptible. patsnap.com The incorporation of thio-dGTP into the DNA strand during the S-phase disrupts normal replication, leading to cell cycle arrest and eventual cell death. patsnap.com Studies have shown that exposure to this compound can cause an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a delay in S-phase progression and an arrest in the G2 phase. nih.govresearchgate.netnih.gov
Downstream Signaling Pathways Leading to Programmed Cell Death
The DNA damage and replication stress induced by this compound activate complex downstream signaling pathways that converge on apoptosis. The presence of thiopurine-induced DNA lesions can trigger the activation of the p53 tumor suppressor protein. nih.govresearchgate.net Activated p53 can mediate both cell cycle arrest and apoptosis. researchgate.net
One of the key pathways involves the inhibition of Rac1, a small GTPase, by thioguanosine triphosphate (TGTP). This inhibition prevents the activation of downstream targets like nuclear factor kappa beta (NF-kB), ultimately leading to the apoptosis of activated T-lymphocytes. pharmgkb.orgnih.gov Furthermore, the disruption of mitochondrial function, as evidenced by a reduction in mitochondrial membrane potential, has been observed following mercaptopurine treatment, indicating the involvement of the intrinsic apoptotic pathway. life-science-alliance.org This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspase enzymes that execute the final stages of cell death. mdpi.comresearchgate.net Research has demonstrated that mercaptopurine exposure stimulates apoptosis, which can be observed through the cleavage of proteins like PARP1. life-science-alliance.org
Enzymatic Inactivation of this compound
The primary routes of this compound inactivation involve enzymatic oxidation and methylation, which convert the compound into less active or inactive metabolites.
Xanthine (B1682287) Oxidase (XO)-Mediated Oxidation
Xanthine oxidase (XO) is a key enzyme in purine metabolism and is also responsible for the oxidation of this compound. nih.gov This enzymatic reaction converts this compound to 8-hydroxy-2-mercaptopurine in a single step. nih.gov This oxidative pathway is a significant route for the clearance of this compound. nih.gov The rate of this conversion can be influenced by the presence of other substances that are also metabolized by XO. nih.govwikipedia.org For instance, allopurinol (B61711), an inhibitor of xanthine oxidase, can block the breakdown of mercaptopurine, leading to increased levels of the drug in the body. nih.govwikipedia.org It has been shown that the enzymatic hydroxylation of this compound by xanthine oxidase is considerably faster than that of its isomer, 6-mercaptopurine (B1684380). nih.gov
Thiopurine Methyltransferase (TPMT)-Mediated Methylation to 6-Methylmercaptopurine (B131649) (6-MMP)
Another critical pathway in the inactivation of mercaptopurine is methylation, a reaction catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). rupahealth.comontosight.ai This process involves the transfer of a methyl group from S-adenosyl-L-methionine to mercaptopurine, resulting in the formation of 6-methylmercaptopurine (6-MMP). caymanchem.comhmdb.ca 6-MMP is a major metabolite of mercaptopurine and its levels are often monitored to guide therapy. rupahealth.com TPMT is a cytosolic enzyme that plays a predominant role in the inactivation of thiopurines within hematopoietic cells. ildcare.nlaacrjournals.org The activity of TPMT is a key determinant of the metabolic fate of mercaptopurine, influencing the balance between its inactivation and its conversion to active, cytotoxic metabolites. rupahealth.comarkansasbluecross.com
Genetic Polymorphisms Influencing this compound Metabolism
Interindividual variability in the response to this compound is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. These genetic differences can lead to significant variations in enzyme activity, altering the balance between therapeutic effects and toxicity.
TPMT Genetic Variants and Associated Metabolic Phenotypes
The gene encoding for TPMT is highly polymorphic, with numerous variant alleles identified that result in decreased or absent enzyme activity. knmp.nlnih.gov These genetic variations are a primary reason for the differing metabolic capacities for thiopurines among individuals. knmp.nlmdpi.com Based on their TPMT genotype, individuals can be categorized into distinct metabolic phenotypes:
Normal Metabolizers (NM): These individuals possess two functional (wild-type) alleles and exhibit normal TPMT enzyme activity. knmp.nl Approximately 90% of the population falls into this category. ildcare.nl
Intermediate Metabolizers (IM): Heterozygous individuals, who have one functional and one non-functional allele, are classified as intermediate metabolizers. ildcare.nlknmp.nl They have reduced TPMT activity, which constitutes about 10% of many populations. ildcare.nlmdpi.com
Poor Metabolizers (PM): Individuals who are homozygous or compound heterozygous for non-functional alleles have low to no TPMT activity. knmp.nljpedres.org This group represents about 0.3% of the population. ildcare.nlmdpi.com
The most common non-functional TPMT alleles are TPMT2, TPMT3A, and TPMT3C, which account for the majority of cases of reduced enzyme activity. frontiersin.org The frequencies of these variant alleles differ significantly across ethnic groups. knmp.nl For instance, TPMT3A is the most prevalent variant in Caucasian populations, while TPMT*3C is more common in Asian and African populations. knmp.nlfrontiersin.org
Individuals with reduced TPMT activity are at a higher risk of accumulating excessive levels of active thioguanine nucleotides, which can lead to severe toxicity. pharmgkb.orgrprdx.com
Table 1: TPMT Genetic Variants and Associated Metabolic Phenotypes
| Genotype | Phenotype | TPMT Activity | Implication for Mercaptopurine Metabolism |
| Two functional alleles (e.g., 1/1) | Normal Metabolizer (NM) | Normal | Increased metabolism compared to poor metabolizers. pharmgkb.org |
| One functional and one non-functional allele (e.g., 1/3A) | Intermediate Metabolizer (IM) | Intermediate | Decreased metabolism compared to normal metabolizers. pharmgkb.org |
| Two non-functional alleles (e.g., 3A/3A) | Poor Metabolizer (PM) | Low or absent | Significantly decreased metabolism. pharmgkb.org |
This table is for illustrative purposes and may not be exhaustive.
NUDT15 Gene Polymorphisms and their Metabolic Impact
In recent years, genetic variants in the NUDT15 (Nudix Hydrolase 15) gene have been identified as another major determinant of thiopurine metabolism and toxicity, particularly in Asian and Hispanic populations. frontiersin.orgrprdx.comnih.gov The NUDT15 enzyme functions to dephosphorylate active thiopurine metabolites, specifically thioguanine triphosphate (TGTP), converting it to the less toxic thioguanine monophosphate (TGMP). rprdx.commdpi.com This action prevents the excessive incorporation of thioguanine into DNA, thereby mitigating cellular damage. nih.govnih.gov
Loss-of-function variants in the NUDT15 gene lead to reduced or absent enzyme activity, resulting in the accumulation of cytotoxic TGTP. nih.govresearchgate.net The most well-studied and clinically significant variant is NUDT15 c.415C>T (p.Arg139Cys), which is strongly associated with thiopurine intolerance. frontiersin.orgresearchgate.netfrontiersin.org Individuals carrying this variant, especially those who are homozygous, are highly susceptible to severe myelosuppression. nih.govfrontiersin.org
Other NUDT15 variants, such as NUDT15 p.Val18_Val19insGlyVal, have also been shown to cause a significant loss of function and are associated with thiopurine toxicity. researchgate.net The frequency of NUDT15 risk variants is notably higher in East Asian, South Asian, and Hispanic populations compared to European and African populations. rprdx.com This has led to the recognition of NUDT15 genotyping as a crucial tool for personalizing thiopurine therapy, particularly in these ethnic groups. nih.govnih.gov
Table 2: Common NUDT15 Variants and their Metabolic Impact
| Variant | Amino Acid Change | Effect on Enzyme Activity | Associated Risk |
| c.415C>T (rs116855232) | p.Arg139Cys | Decreased | Increased risk of early leukopenia and neutropenia. frontiersin.org |
| c.52G>A (rs147390019) | p.Val18Ile | Loss of function | Associated with thiopurine intolerance. researchgate.net |
| c.416G>A | p.Arg139His | Loss of function | Associated with thiopurine intolerance. researchgate.net |
| c.55_56insGGAGTC | p.Val18_Val19insGlyVal | Loss of function | Associated with thiopurine intolerance. researchgate.net |
This table provides examples and is not an exhaustive list of all NUDT15 variants.
Role of ITPA Genetic Variants in Thiopurine Metabolism
The inosine triphosphate pyrophosphatase (ITPA) enzyme is another component of the purine metabolism pathway that can influence the effects of thiopurine drugs. frontiersin.orgmdpi.com ITPA's primary role is to hydrolyze inosine triphosphate (ITP) to inosine monophosphate (IMP), preventing the accumulation of potentially toxic nucleotide triphosphates. mdpi.com In the context of thiopurine metabolism, ITPA is thought to prevent the accumulation of 6-thioinosine triphosphate (6-thio-ITP), a potentially toxic metabolite. mdpi.com
Genetic variants in the ITPA gene can lead to reduced enzyme activity. frontiersin.org The most studied polymorphism is c.94C>A (rs1127354), which is associated with ITPA deficiency. mdpi.com Individuals with this variant may have a reduced ability to clear 6-thio-ITP, which could theoretically increase the risk of toxicity. mdpi.com
However, the clinical relevance of ITPA polymorphisms in predicting thiopurine toxicity remains a subject of debate, with some studies showing an association and others finding no significant link. frontiersin.orgpharmgkb.org Some research suggests that ITPA variants might play a more prominent role in certain populations or in combination with other genetic factors. frontiersin.orgmdpi.com For example, one study suggested that ITPA variants could be more important for predicting toxicity in Asian populations where TPMT variants are less common. mdpi.com
Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The requested sections and subsections, particularly those concerning extensive metabolic pathways, pharmacogenetic determinants, and specific drug-drug interactions, correspond to the well-studied drug, 6-mercaptopurine , an isomer of this compound.
The available research data for This compound is limited and does not cover the specific topics required by the outline. For instance, there is no information in the retrieved sources regarding the pharmacogenetic determinants (such as the role of TPMT or NUDT15 enzymes), detailed inter-individual variability, or investigational studies on drug-drug interactions specifically for the this compound compound.
The primary information available for this compound distinguishes its metabolic pathway from that of its more common isomer, 6-mercaptopurine.
Metabolic Distinction of this compound
In vitro studies have demonstrated that the metabolic pathways for this compound and 6-mercaptopurine, particularly their oxidation by the enzyme xanthine oxidase, are different.
This compound (2-MP): Is converted by xanthine oxidase in a single step to its end product, 8-hydroxy-2-mercaptopurine. nih.govresearchgate.net Studies show that this enzymatic hydroxylation of 2-MP is considerably faster than that of 6-MP. nih.gov
6-Mercaptopurine (6-MP): Undergoes a two-step enzymatic hydroxylation by xanthine oxidase, first forming 6-thioxanthine (B131520) as an intermediate, which is then converted to the inactive metabolite 6-thiouric acid. nih.gov
Additionally, some in vitro research has explored the effects of this compound on glycolysis by observing its impact on the enzyme 6-phosphofructo-2-kinase. nih.gov
Due to the lack of specific research findings for this compound concerning the detailed metabolic profiling, pharmacogenetic determinants, and drug-drug interactions as stipulated in the outline, the following sections cannot be accurately and informatively generated for this specific compound:
Investigational Studies on Drug-Drug Interactions at the Metabolic Level
Attempting to populate these sections would require extrapolating data from 6-mercaptopurine, which would be scientifically inaccurate and violate the strict instruction to focus solely on this compound.
Mechanisms of 2 Mercaptopurine Resistance at the Molecular and Cellular Level
Intrinsic and Acquired Resistance Phenotypes in Experimental Models
Drug resistance is a primary challenge in cancer treatment and can be categorized as either intrinsic or acquired. nih.gov Intrinsic resistance refers to the pre-existing capacity of cancer cells to withstand a specific therapy from the outset. nih.govencyclopedia.pub This can be due to inherent genetic or epigenetic characteristics of the tumor. mdpi.com In contrast, acquired resistance develops over time as cancer cells evolve under the selective pressure of chemotherapy. nih.gov
In laboratory settings, acquired resistance to 2-mercaptopurine is often studied by establishing resistant cell lines through the stepwise selection of cancer cells exposed to increasing concentrations of the drug. spandidos-publications.comnih.gov For example, a K562 human chronic myeloid leukemia cell line made resistant to 2-MP (K562-MP5) was found to be 339-fold more resistant than the original parental cells. spandidos-publications.com Similarly, resistant acute lymphoblastic leukemia (ALL) cell lines (Reh-6MPR and Reh-6TGR) demonstrated approximately 1000-fold greater resistance to thiopurines compared to the sensitive parent line. nih.gov These experimental models are crucial for dissecting the specific molecular changes that lead to resistance, such as alterations in drug transport or metabolism. nih.gov
Alterations in Drug Transport and Cellular Accumulation
The effectiveness of this compound is highly dependent on its concentration within the target cell. Resistance can emerge when cellular transport mechanisms are altered, either by increasing the efflux (pumping out) of the drug or by decreasing its influx (taking in).
A major mechanism of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps that actively expel chemotherapeutic agents from cancer cells. mdpi.comresearchgate.net Several members of the ABC transporter family have been implicated in this compound resistance.
Multidrug Resistance-Associated Proteins (MRPs/ABCC): Members of the ABCC subfamily are significant contributors to thiopurine resistance.
MRP4 (ABCC4) and MRP5 (ABCC5): Overexpression of these transporters is associated with resistance to thiopurines. pharmgkb.org Cells that overexpress MRP4 and MRP5 have been found to contain low intracellular levels of the active 6-thioguanine (B1684491) nucleotides (6-TGNs) and other thiopurine metabolites. nih.gov Studies have shown that MRP4 plays a significant role in conferring resistance to 6-MP in acute lymphoblastic leukemia by functioning as an efflux pump. spandidos-publications.com MRP5 overexpression has been shown to result in low-level resistance to thiopurines like 6-mercaptopurine (B1684380). oup.com
Other MRPs: While MRP1, MRP2, and MRP3 are known to transport a range of anticancer drugs, their specific role in 2-MP resistance is less defined compared to MRP4 and MRP5. oup.comfrontiersin.org
P-glycoprotein (P-gp/ABCB1): Overexpression of P-glycoprotein has been shown to confer acquired resistance to 6-MP in chronic myeloid leukemia cells by increasing the efflux of the drug and its metabolites. spandidos-publications.com
The table below summarizes key efflux transporters involved in this compound resistance.
| Transporter | Gene Name | Role in Resistance | Experimental Observation |
| P-glycoprotein | ABCB1 | Efflux of 2-MP and its metabolites, conferring acquired resistance. spandidos-publications.com | Overexpressed in a 6-MP resistant chronic myeloid leukemia cell line (K562-MP5), leading to decreased drug accumulation. spandidos-publications.com |
| MRP4 | ABCC4 | Efflux of thiopurine metabolites, reducing intracellular active drug levels. spandidos-publications.compharmgkb.orgnih.gov | Overexpression leads to reduced accumulation of 6-MP and its metabolites in ALL cells. spandidos-publications.com |
| MRP5 | ABCC5 | Efflux of thiopurine intermediates and metabolites, contributing to resistance. pharmgkb.orgnih.gov | Overexpression results in low-level resistance to 6-mercaptopurine. oup.com |
Reduced entry of this compound into the cell is another key resistance mechanism. This is often caused by the downregulation of influx transporters responsible for carrying thiopurines across the cell membrane. pharmgkb.org The primary transporters involved belong to the Solute Carrier (SLC) family.
Studies have shown that lymphocyte-derived cell lines resistant to thiopurines exhibit downregulation of several influx transporters, including SLC28A2 (CNT2), SLC28A3 (CNT3), SLC29A1 (ENT1), and SLC29A2 (ENT2). pharmgkb.orgnih.gov This reduced expression leads to decreased uptake of thiopurine metabolites into the cells, thereby conferring resistance. nih.gov Resistance in T-lymphoblastic cell lines has been specifically linked to the reduced function of uptake transporters like SLC29A2 and SLC28A3. tandfonline.com
Aberrations in Intracellular Metabolism and Target Engagement
Once inside the cell, this compound, a prodrug, must undergo a complex metabolic conversion to its active form, 6-thioguanine nucleotides (TGNs), to be effective. mdpi.comnih.gov Disruptions in this metabolic pathway are a major cause of resistance.
The initial and crucial step in the activation of this compound is its conversion to thioinosine monophosphate (TIMP). fda.govwikipedia.org This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1). nih.govfda.gov
A deficiency or loss of HPRT1 activity is a well-established mechanism of resistance. nih.govwikigenes.org Animal tumors and leukemia cell lines resistant to this compound often lack the ability to convert the drug into TIMP. wikipedia.orgwikigenes.org For example, studies on resistant ALL cell lines revealed a loss-of-function mutation in the HPRT1 gene, which impaired the conversion of thiopurines and led to high levels of drug resistance. nih.gov Re-expressing the functional HPRT1 enzyme in these resistant cells was able to reverse the resistance phenotype. nih.gov
Resistance can also occur if this compound is shunted towards inactivation pathways, preventing it from being converted into its active cytotoxic metabolites.
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of this compound to form methyl-6-mercaptopurine, an inactive metabolite. fda.gov While low TPMT activity can lead to toxicity due to the accumulation of active TGNs, high or hyperactive TPMT activity can lead to therapeutic resistance. nih.govnih.govmayocliniclabs.com Individuals with hyperactive TPMT cannot achieve therapeutic levels of the drug because it is too rapidly inactivated. mayocliniclabs.com However, the role of TPMT is complex, as its methylation of TIMP can form methylthioinosine monophosphate (MTIMP), a metabolite that also has cytotoxic properties by inhibiting purine (B94841) synthesis. fda.govaacrjournals.org
Inosine (B1671953) monophosphate dehydrogenase (IMPDH): This enzyme is involved in the conversion of TIMP to thioguanylic acid (TGMP) on the path to forming active TGNs. fda.govwikipedia.org However, IMPDH is also a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides, and its inhibition is one of the cytotoxic effects of thiopurines. uniprot.orgresearchgate.net Low IMPDH activity has been associated with a skewed metabolism that favors the production of the hepatotoxic intermediate 6-methyl mercaptopurine ribonucleotide (6-MMPR) over active 6-TGNs, potentially contributing to a non-responsive state. researchgate.net
NT5C2: This cytosolic 5'-nucleotidase inactivates the active metabolites of 2-MP by dephosphorylating them. mdpi.com Activating mutations in the NT5C2 gene have been identified in relapsed ALL. mdpi.comaacrjournals.org These mutations result in an enzyme with elevated activity that shows a strong preference for dephosphorylating thiopurine metabolites over endogenous nucleotides, effectively inactivating the drug and leading to resistance. aacrjournals.orgnih.gov
Mutations in Metabolic Enzymes (e.g., NT5C2) and their Functional Consequences
A primary mechanism of acquired resistance to this compound involves mutations in the gene encoding the cytosolic 5'-nucleotidase II (NT5C2). researchgate.net This enzyme plays a crucial role in maintaining the balance of purine nucleotides within the cell. stanford.edu In the context of thiopurine therapy, NT5C2 is responsible for the dephosphorylation and inactivation of 6-mercaptopurine's active metabolites, primarily 6-thioinosine monophosphate (TIMP). nih.gov
Somatic gain-of-function mutations in the NT5C2 gene are frequently identified in relapsed cases of acute lymphoblastic leukemia (ALL). researchgate.net These mutations result in a hyperactive NT5C2 enzyme that more efficiently degrades TIMP. nih.gov This accelerated degradation prevents the downstream conversion of TIMP into its active cytotoxic forms, such as thioguanine nucleotides (TGNs), which would otherwise be incorporated into DNA and trigger cell death. nih.govwikipedia.org Consequently, the cytotoxic efficacy of this compound is severely compromised. stanford.edu
Research has shown that NT5C2 mutant proteins exhibit a marked preference for dephosphorylating thiopurine metabolites over the body's own endogenous purine nucleotides, a neomorphic effect that specifically targets the drug's metabolism. aacrjournals.orgnih.gov This enhanced enzymatic activity is not uniform across all mutations; detailed structural and functional analyses have categorized these mutations into distinct classes based on their mechanism of action. stanford.eduashpublications.org
Class I mutations force the enzyme's catalytic center into a permanently active state, even without the presence of a natural allosteric activator. stanford.eduashpublications.org
Class II mutations , which represent the vast majority of cases, disrupt an internal "switch-off" mechanism that would normally return the enzyme to its inactive state after activation. stanford.eduashpublications.org
Class III mutations involve the loss of the enzyme's C-terminal tail, which acts as a brake, thereby making the enzyme more susceptible to allosteric activation. stanford.eduashpublications.org
The functional outcome of these mutations is a significant reduction in the intracellular concentration of active thiopurine metabolites, leading to profound drug resistance. nih.govaacrjournals.org
Table 1: Functional Consequences of Selected NT5C2 Mutations
| Mutation | Class | Functional Consequence | Mechanism of Action | Reference |
|---|---|---|---|---|
| R367Q | Class II | Constitutive activation | Disrupts the intramolecular "switch-off" mechanism, preventing return to an inactive state. | ashpublications.orgresearchgate.net |
| R238W | Not specified | Increased nucleotidase activity, resistance to 6-mercaptopurine. | Confers resistance comparable to other hotspot variants. | researchgate.netaacrjournals.org |
| Q523* | Class III | Increased allosteric response | Results from the loss of the C-terminal acidic tail that normally stabilizes the inactive state. | ashpublications.org |
| R29Q | Not specified | Increased enzymatic activity | Drives resistance to 6-MP, which can be reversed by NT5C2 inhibitors. | aacrjournals.org |
Adaptive Cellular Responses and Signaling Pathways in Resistance
Beyond direct enzymatic mutations, cancer cells develop resistance to this compound through a variety of adaptive responses and the modulation of key signaling pathways. These mechanisms can exist independently of or in conjunction with NT5C2 mutations and contribute to a multi-faceted resistance phenotype. aacrjournals.orgnih.gov
One significant adaptive response involves the alteration of drug transport dynamics. aacrjournals.org Studies have shown that cells expressing mutant NT5C2 not only break down thiopurines more effectively but also exhibit reduced uptake of the drug and a simultaneous increase in the efflux of its metabolites. aacrjournals.orgnih.gov This suggests an indirect effect on drug transporter pathways, such as the potential involvement of the multidrug resistance protein 1 (ABCC1 or MRP1), which has been positively correlated with thiopurine resistance. aacrjournals.org
Several signaling pathways are implicated in mediating resistance to cytotoxic agents, including this compound. mdpi.com While specific pathways directly governing this compound resistance are still under investigation, evidence points to the involvement of major cell survival and proliferation networks. researchgate.net For instance, 6-mercaptopurine has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. oncotarget.com Resistance can emerge through adaptations that bypass this inhibition or upregulate pro-survival signals from pathways like PI3K-AKT-mTOR and the mitogen-activated protein kinase (MAPK) cascade, which are frequently associated with drug resistance in various cancers. mdpi.comresearchgate.net These adaptive responses create a robust defense against the therapeutic effects of this compound.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound (6-Mercaptopurine, 6-MP) |
| 6-thioinosine monophosphate (TIMP) |
| 6-thioguanine (6-TG) |
| Adenine (B156593) |
| Azathioprine (B366305) |
| Deoxythioguanosine |
| Guanine |
| Hypoxanthine (B114508) |
| Inosinic acid (IMP) |
| Methotrexate |
| Mizoribine |
| Mycophenolate mofetil |
| Thio-dGTP |
| Thioguanine nucleotides (TGNs) |
| Thioguanylic acid (TGMP) |
Medicinal Chemistry and Analogue Development of 2 Mercaptopurine
Structure-Activity Relationship (SAR) Studies of Purine (B94841) Antimetabolites
The biological activity of purine antimetabolites is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the molecular features necessary for therapeutic action and in guiding the design of new, more effective analogues. For purine derivatives, including 2-Mercaptopurine, modifications at various positions of the purine ring and the nature of the substituents have profound effects on their biological activity.
The purine scaffold itself is a key structural motif, and its similarity to endogenous purine bases allows these compounds to interfere with nucleic acid synthesis and other metabolic pathways. firsthope.co.in The introduction of a thiol group is a critical modification. For instance, the presence of a thiol group at the C6 position, as in 6-mercaptopurine (B1684380), is known to be crucial for its cytotoxic effects by enabling its incorporation into DNA and RNA and enhancing its binding to target enzymes. firsthope.co.in
SAR studies have revealed key insights into the activity of thiopurines:
Position of the Thiol Group: The location of the sulfur atom on the purine ring significantly influences the compound's activity. For example, 2-thiopurine and 2,6-dithiopurine (B145636) have been shown to inhibit topoisomerase II ATPase activity with greater potency than 6-thiopurine. aacrjournals.org
Substituents on the Purine Ring: The addition of different functional groups to the purine core can dramatically alter the biological activity.
Substitution at the C2 position can have varied effects. While some modifications may decrease activity, the introduction of a trifluoromethyl group in 2-trifluoromethyl-6-thiopurine resulted in a more effective inhibitor of certain DNA glycosylases compared to 2-thioxanthine. nih.gov
The presence of an amino group at the C2 position, as in 6-thioguanine (B1684491), appears to be important for the inhibition of topoisomerase II, with 6-thioguanine being a more potent inhibitor than 6-mercaptopurine. aacrjournals.org
Alkynyl-modified nucleosides, particularly those substituted at the C8 position, have shown promise as selective ligands for adenosine (B11128) receptors. nih.gov
N9-Substitution: Modifications at the N9 position of the purine ring are also critical. The attachment of a ribose or deoxyribose moiety to form nucleoside analogues is a common strategy to improve cellular uptake and metabolic activation.
These SAR studies underscore the chemical tractability of the purine scaffold and provide a rational basis for the design of new antimetabolites with potentially improved therapeutic indices. The continuous exploration of these relationships is vital for the development of next-generation purine-based drugs.
Synthetic Methodologies for this compound and its Derivatives
The synthesis of this compound and its analogues is a key aspect of their development as therapeutic agents. Various synthetic routes have been established, ranging from classical methods to more novel approaches, allowing for the creation of a diverse library of compounds for biological evaluation.
General Synthesis Pathways (e.g., from Hypoxanthine (B114508), Thiocyanation)
One of the most common and well-established methods for the synthesis of mercaptopurines involves the conversion of the corresponding hydroxyl-purine (or purinone).
Synthesis from Hypoxanthine:
A prevalent route to 6-mercaptopurine starts from hypoxanthine. firsthope.co.inresearchgate.net This process typically involves two main steps:
Chlorination: Hypoxanthine is first converted to 6-chloropurine (B14466). This is often achieved by reacting hypoxanthine with phosphoryl chloride (POCl₃), sometimes in the presence of a tertiary amine like dimethylaniline. researchgate.netyoutube.com
Thiolation: The resulting 6-chloropurine is then treated with a sulfur-containing nucleophile to introduce the thiol group. Common reagents for this step include thiourea (B124793) (NH₂CSNH₂) or sodium hydrosulfide (B80085) (NaSH). researchgate.netgoogle.com When thiourea is used, the reaction often proceeds in a solvent like ethanol, and subsequent hydrolysis yields the final 6-mercaptopurine product. researchgate.net
A similar strategy can be envisioned for the synthesis of this compound, starting from the appropriate 2-hydroxypurine (B1214463) precursor.
Thiocyanation:
The introduction of a sulfur-containing group can also be achieved through thiocyanation. While direct thiocyanation of the purine ring to produce this compound is less commonly detailed, the principle involves the reaction of a suitable purine precursor with a thiocyanating agent. For instance, 6-chloropurine can be reacted with sodium thiocyanate (B1210189) (NaSCN) to form a 6-thiocyanate purine intermediate, which upon hydrolysis, yields 6-mercaptopurine. youtube.com This suggests that a similar approach, starting with 2-chloropurine, could be a viable pathway for the synthesis of this compound. The reaction of alkyl halides or tosylates with alkali thiocyanates is a general method for the synthesis of organic thiocyanates. organic-chemistry.org
Novel Synthetic Approaches and Derivatization Strategies
Research in the field has led to the development of novel synthetic methods and derivatization strategies to create a wider range of this compound analogues with diverse properties.
One approach involves the derivatization of the thiol group itself. For example, asymmetrical disulfides of 6-mercaptopurine have been synthesized by reacting it with various sulfhydryl-containing heterocyclic compounds in the presence of an oxidizing agent like 1-chlorobenzotriazole. researchgate.net This strategy allows for the introduction of a variety of substituents at the sulfur atom, potentially modulating the compound's biological activity and pharmacokinetic properties.
Another innovative strategy involves the use of multicomponent reactions. For instance, new 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives have been synthesized by reacting phenyl isothiocyanate with diaminomaleonitrile, followed by reaction with an aldehyde and subsequent S-alkylation. rsc.org
Furthermore, derivatization can be achieved through techniques such as the Mannich reaction, which has been used to synthesize new triazole compounds from mercapto-triazoles, demonstrating a method to introduce aminomethyl groups. acgpubs.org The development of such novel synthetic routes and derivatization techniques is crucial for expanding the chemical space of this compound analogues and for the discovery of new therapeutic leads.
Design, Synthesis, and Preclinical Evaluation of Novel Purine Analogues
The rational design and synthesis of novel purine analogues, including derivatives of this compound, is a vibrant area of medicinal chemistry research. The goal is to develop compounds with enhanced anticancer activity, improved selectivity for cancer cells, and the ability to overcome drug resistance mechanisms. These newly synthesized compounds undergo rigorous preclinical evaluation to assess their therapeutic potential.
Thiopurine Derivatives with Modified Substituent Patterns
Modifying the substituent patterns on the thiopurine scaffold is a key strategy in the development of new anticancer agents. Researchers have synthesized and evaluated a variety of thiopurine derivatives with altered substitutions at different positions of the purine ring.
For example, a series of new thiopurines with propargylthio, pyrrolidinobutynylthio, sulfenamide, and sulfonamide groups in the pyrimidine (B1678525) ring have been synthesized and evaluated for their anticancer activity. core.ac.uk Among these, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) demonstrated significant activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with EC₅₀ values of 5.00 and 7.58 µg/ml, respectively, which are comparable to the activity of cisplatin (B142131). core.ac.uk This compound also showed good selectivity, with low toxicity against normal human fibroblasts. core.ac.uk
In another study, a series of 2,6-disubstituted purine derivatives were synthesized. d-nb.info The introduction of two propynylthio or aminobutynylthio groups generally resulted in higher activity than compounds with only one such group. nih.gov Specifically, 2,6-dipropynylthio-7-methylpurine (4) and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) were identified as promising anticancer compounds, exhibiting selective activity against glioblastoma, melanoma, and adenocarcinoma cell lines with IC₅₀ values in the low micromolar to nanomolar range. d-nb.info
The table below summarizes the preclinical data for some of these novel thiopurine derivatives.
| Compound | Cell Line | IC₅₀/EC₅₀ (µg/mL) | Reference |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 (Glioblastoma) | 5.00 | core.ac.uk |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | C-32 (Melanoma) | 7.58 | core.ac.uk |
| 2,6-dipropynylthio-7-methylpurine (4) | SNB-19 (Glioblastoma) | 0.07 | d-nb.info |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) | C-32 (Melanoma) | 4.08 | d-nb.info |
These findings highlight the potential of modifying substituent patterns to develop potent and selective thiopurine-based anticancer agents.
Nucleoside Analogues of this compound
The conversion of purine bases into their corresponding nucleoside analogues is a well-established strategy to enhance their therapeutic efficacy. Nucleoside analogues often exhibit improved cellular uptake via nucleoside transporters and can be more readily converted to their active triphosphate forms within the cell.
The synthesis of nucleoside analogues of this compound involves coupling the purine base with a suitably protected sugar moiety, typically a ribose or deoxyribose derivative. For example, 2-amino-6-mercapto-9-β-D-ribofuranosylpurine (thioguanosine) has been synthesized through the thiation of the corresponding guanosine (B1672433) precursor. acs.org
Several studies have focused on the synthesis and evaluation of novel nucleoside analogues of mercaptopurines. For instance, a series of 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds were synthesized by coupling 6-mercaptopurine and other mercapto-heterocycles with a protected psicofuranose (B8254897) derivative. researchgate.net These compounds were then evaluated for their activity against Leishmania species.
In the context of anticancer research, alkynyl-modified purine nucleosides have shown significant cytotoxicity. nih.gov For example, 6-alkynyl-2-oxopurine and 6-phenylalkynylpurine nucleoside analogues have demonstrated cytotoxicity against the K-562 human chronic myelogenous leukemia cell line that is comparable or superior to that of 6-mercaptopurine and fludarabine. nih.gov
The development of nucleoside analogues of this compound and related thiopurines continues to be an active area of research, with the aim of discovering new agents with improved pharmacological properties and enhanced anticancer activity. informahealthcare.com
Strategies for Enhancing Cellular Delivery and Intracellular Targeting
The therapeutic efficacy of this compound (2-MP) can be limited by its physicochemical properties, such as poor water solubility and low bioavailability, which are characteristic of Biopharmaceutical Classification System (BCS) class IV drugs. nih.govmdpi.com To overcome these limitations, medicinal chemistry efforts have focused on developing advanced formulations to improve its delivery to target cells and enhance its intracellular concentration.
Development of Co-Crystals for Improved Properties
Co-crystallization is a technique used in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. researchgate.net By combining an API with a benign co-former molecule in a crystalline lattice, it is possible to modify properties such as solubility, dissolution rate, and stability. oup.comresearchgate.net For this compound, which suffers from poor aqueous solubility, this strategy has been explored to improve its oral bioavailability. acs.orgacs.org
Research has demonstrated the successful formation of this compound co-crystals with various co-formers, leading to significant improvements in solubility and dissolution. For instance, co-crystals formed with nicotinamide (B372718) have been shown to double the dissolution rate compared to the drug alone. oup.com Another study reported that co-crystallization with isonicotinamide (B137802) also improved dissolution and bioavailability rates. nih.gov
Further investigations have utilized other co-formers to enhance solubility. Two co-crystals of 6-mercaptopurine were developed with 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid. acs.org These resulted in an approximate 1.6-fold and 2.0-fold increase in apparent solubility, respectively, in a phosphate (B84403) buffer at pH 6.8. acs.org The formation of these co-crystals relies on the establishment of intermolecular hydrogen bonds between the drug and the co-former. acs.org
In a different approach, ionic co-crystals of 6-mercaptopurine were prepared with zinc trifluoromethanesulfonate. acs.org These ionic co-crystals, assembled through coordination and hydrogen bonds, also demonstrated an increased apparent solubility and dissolution rate. acs.org These findings highlight the potential of co-crystal engineering as a viable strategy to address the solubility challenges of this compound.
Table 1: Preclinical Data on this compound Co-Crystals
| Co-former | Key Findings | Reference |
|---|---|---|
| Isonicotinamide | Improved dissolution and bioavailability rates reported. | nih.gov |
| Nicotinamide | Showed a two-fold greater rate of dissolution than the drug alone. | oup.com |
| 4-Hydroxybenzoic Acid | Increased apparent solubility by approximately 1.6 times that of 6-mercaptopurine monohydrate in phosphate buffer (pH 6.8). | acs.org |
| 2,4-Dihydroxybenzoic Acid | Increased apparent solubility by approximately 2.0 times that of 6-mercaptopurine monohydrate in phosphate buffer (pH 6.8). | acs.org |
| Zinc Trifluoromethanesulfonate | Formation of ionic co-crystals led to increased apparent solubility and dissolution rate. | acs.org |
Nano-Formulations and Advanced Drug Delivery Systems in Preclinical Contexts
Nanotechnology-based drug delivery systems offer a promising avenue to overcome the biopharmaceutical challenges of this compound, such as its short biological half-life and variable bioavailability. nih.govmdpi.comresearchgate.net These advanced formulations aim to improve drug solubility, prolong circulation time, and enable targeted delivery, thereby enhancing therapeutic outcomes while potentially reducing systemic toxicity. nih.govresearchgate.net
A variety of nano-formulations for this compound have been investigated in preclinical settings:
Liposomes: Both conventional and stealth liposomes have been studied for the delivery of this compound. Early studies faced challenges with low encapsulation rates. nih.gov However, more recent research has shown improved results. Stealth liposomes, for example, exhibited higher encapsulation efficiency (94% vs. 33%) and increased area under the curve (AUC) values (42 vs. 25 µg h/ml) in a mouse model compared to conventional liposomes. nih.gov Liposomal formulations have also been found to provide controlled drug release; in one study, only about 17% of the drug was released after 6 hours, compared to 95% release from a free drug solution after 4 hours. nih.gov
Polymeric Nanoparticles: Hydrogel nanoparticles composed of natural polymers like chitosan (B1678972) and carrageenan have been developed for this compound delivery. researchgate.net These nanoparticles, with sizes ranging from 370 to 800 nm, demonstrated sustained drug release, with about 69-76% of the drug released over 24 hours at pH 7.4. researchgate.net The release mechanism was identified as anomalous diffusion, suggesting a multi-faceted control process. researchgate.net
Inorganic Nanoparticles: Gold (Au) nanoparticles have been used as carriers for this compound. In one preclinical study, gold nanoparticles loaded with the drug showed greater inhibition of K562 leukemic cells compared to free this compound. nih.gov Another system utilized magnetite (iron oxide) nanoparticles coated with chitosan, which demonstrated pH-dependent drug release, with 93.2% release at pH 4.8 and 50.6% at pH 7.4. nih.gov
Carbon Dots: Biotinylated carbon dots have been engineered as a targeted drug delivery system for this compound. researchgate.net This formulation incorporates a glutathione (B108866) (GSH)-sensitive linker, designed to release the drug preferentially inside cancer cells where GSH levels are significantly higher. In vitro studies showed that the cumulative drug release reached 79.6% in a high GSH medium at pH 5.8, indicating its potential for tumor-specific drug release. researchgate.net
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A study combining this compound with turmeric oil in a SNEDDS formulation was investigated for its anticancer activity. mdpi.com These formulations, with particle sizes between 303.6 and 425.7 nm, showed significant growth inhibition against MCF-7 and HepG2 cancer cell lines in vitro. mdpi.com
These preclinical findings underscore the potential of various nano-formulations to enhance the delivery and efficacy of this compound.
Table 2: Preclinical Data on this compound Nano-formulations
| Nano-formulation Type | Key Findings | Reference |
|---|---|---|
| Stealth Liposomes | Higher encapsulation rates (94%) and AUC values (42 µg h/ml) in a mouse model compared to conventional liposomes. Prolonged drug release. | nih.gov |
| Chitosan/Carrageenan Hydrogel Nanoparticles | Particle size of 370-800 nm. Sustained release of 69-76% of the drug over 24 hours at pH 7.4. | researchgate.net |
| Gold (Au) Nanoparticles | Showed greater inhibition of K562 leukemic cells compared to free this compound. | nih.gov |
| Magnetite + Chitosan Nanoparticles | Exhibited pH-dependent release: 93.2% at pH 4.8 and 50.6% at pH 7.4. | nih.gov |
| Biotinylated Carbon Dots | GSH-sensitive release, with 79.6% cumulative release in 10 mM GSH at pH 5.8. Showed higher inhibition in biotin (B1667282) receptor-overexpressed cell lines. | researchgate.net |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Particle size of 303.6–425.7 nm. Formulations with turmeric oil inhibited growth of HepG2 and MCF-7 cells by up to 76%. | mdpi.com |
Preclinical Research Models and in Vitro Studies with 2 Mercaptopurine
Application of Cellular Models for Mechanistic Investigations
In vitro cell culture models are fundamental tools for elucidating the mechanisms of action of therapeutic compounds. For 2-mercaptopurine (2-MP), a variety of human and animal cell lines have been employed to investigate its cytotoxic, metabolic, and anti-inflammatory properties, providing critical insights into its molecular pathways.
Human Leukemia Cell Lines (e.g., CCRF-CEM) for Cytotoxicity and Metabolic Studies
Human leukemia cell lines, such as CCRF-CEM and Jurkat cells, are extensively used to study the cytotoxic effects of this compound and its analogs. These cells are valuable for understanding how the drug induces cell death in malignant lymphocytes. The cytotoxicity of 2-MP is linked to its conversion into the active thiol nucleotide form, a process catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.com This active form interferes with de novo purine (B94841) biosynthesis and can be incorporated into DNA, leading to cell cycle arrest and apoptosis. chemicalbook.comnih.gov
Studies have shown that combining this compound with other agents, like methotrexate, can enhance its cytotoxic potency by increasing the intracellular pools of the necessary cofactor phosphoribosylpyrophosphate (PRPP), which in turn boosts the activation of 2-MP. chemicalbook.com Furthermore, research on Jurkat cells, another human T-lymphocyte cell line, has been instrumental in determining the 50% inhibitory concentrations (IC50) of 2-MP formulations. For instance, one study reported an IC50 of 0.36 µM for a 2-MP solution in Jurkat cells after 48 hours of exposure. dovepress.com The metabolic fate of this compound in these cells is a key determinant of its efficacy. The drug is metabolized into thioguanine nucleotides (TGNs), which are the primary cytotoxic metabolites, and methylated metabolites. nih.gov
Macrophage (e.g., RAW264.7) and Synovial Fibroblast (e.g., HIG-82) Cell Lines for Inflammatory Response Studies
The anti-inflammatory properties of this compound and its derivatives are investigated using cell lines like the murine macrophage cell line RAW264.7 and the rabbit synovial fibroblast cell line HIG-82. oaji.netresearchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA) to mimic an inflammatory state. oaji.netresearchgate.net
In LPS-stimulated RAW264.7 macrophages, this compound has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator. inabj.orgbiomedpharmajournal.org Studies on a related compound, 6-hydroxy-2-mercaptopurine (6H2MP), demonstrated a dose-dependent reduction in NO production. oaji.net The anti-inflammatory effects of these compounds are often attributed to the inhibition of signaling pathways like nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK), which regulate the expression of pro-inflammatory genes. nih.gov
The HIG-82 synovial fibroblast cell line is a relevant model for studying rheumatoid arthritis. oaji.netresearchgate.net Research has shown that this compound analogues can suppress the release of NO, prostaglandin (B15479496) E2 (PGE2), and inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in PMA-induced HIG-82 cells. oaji.netinabj.org This indicates that these compounds can directly target the inflammatory processes within the joints. inabj.org
Hepatocellular (e.g., HepG2) and Renal (e.g., HEK293) Cell Lines for Metabolic and Gene Expression Analysis
Hepatocellular carcinoma cell lines, such as HepG2, and human embryonic kidney cell lines, like HEK293, are crucial for studying the metabolism and gene expression changes induced by this compound. plos.orgnih.gov The liver is a primary site of this compound metabolism, and HepG2 cells provide a relevant in vitro system to explore these pathways. nih.gov
Studies have demonstrated that HepG2 cells are susceptible to the cytotoxic effects of this compound and its derivatives, with one study reporting an IC50 value of 32.25 µM for 6-mercaptopurine (B1684380). upm.edu.my These cells are also used to investigate the genetic determinants of drug response. For example, research has explored how the combination of 6-mercaptopurine with allopurinol (B61711) affects gene expression in HepG2 and HEK293 cells. plos.orgnih.gov In both cell lines, the combination treatment led to a reduction in the expression of the transporter SLC29A2. nih.gov
In HEK293 cells, the combination of 6-mercaptopurine and allopurinol was found to down-regulate the expression of several genes involved in purine metabolism and cell signaling, including GMPS, IMPDH2, and TPMT. plos.org These cell lines are valuable for dissecting the complex interactions between this compound and other drugs, as well as for identifying genes that may influence treatment outcomes. nih.govresearchgate.net
In Vitro Assessment of this compound and Analogues
Half-Maximal Inhibitory Concentration (IC50) Determination and Cytotoxicity Assays
The cytotoxic potential of this compound and its analogues is quantified using in vitro cytotoxicity assays, which determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth or viability. These assays are typically performed on various cancer cell lines.
For instance, studies on the human hepatocellular carcinoma cell line HepG2 have shown dose-dependent cytotoxicity for 6-mercaptopurine (a closely related compound) and its derivatives. upm.edu.my The IC50 value for 6-mercaptopurine in HepG2 cells was determined to be 32.25 µM. upm.edu.my In another study involving the human T-lymphocyte cell line Jurkat, the IC50 for a 6-mercaptopurine solution was found to be 0.36 µM after 48 hours of exposure. dovepress.com
The table below summarizes the IC50 values of this compound and its analogues in different cell lines as reported in various studies.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 6-Mercaptopurine | HepG2 | 32.25 | upm.edu.my |
| 6-Mercaptopurine | Jurkat | 0.36 | dovepress.com |
| 6-Hydroxy-2-Mercaptopurine | RAW264.7 | 13.31 | oaji.netinabj.org |
| 6-Hydroxy-2-Mercaptopurine | HIG-82 (72 hours) | 12.3 | oaji.net |
| 2-amino-9-butyl-6-mercaptopurine | HepG2 | 64.51 | upm.edu.my |
Enzyme Inhibition Studies (e.g., HGPRT, PRPP Amidotransferase)
The mechanism of action of this compound involves the inhibition of key enzymes in the de novo purine synthesis pathway. biocrick.comwikipedia.org After being converted to its active nucleotide form, thioinosine monophosphate (TIMP), by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), it can inhibit several enzymes. pediatriconcall.comboehringer-ingelheim.combccancer.bc.ca
One of the primary targets is phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting enzyme in the de novo synthesis of purine nucleotides. biocrick.comwikipedia.orgcaymanchem.compatsnap.com Both TIMP and its methylated metabolite, 6-methylthioinosinate (MTIMP), have been reported to inhibit this enzyme. wikipedia.orgpediatriconcall.comboehringer-ingelheim.com By inhibiting PRPP amidotransferase, this compound effectively shuts down the production of purines necessary for DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells. wikipedia.org
This compound, in its initial form, also acts as a competitive inhibitor of HGPRT, competing with the natural purine bases hypoxanthine (B114508) and guanine (B1146940). wikipedia.orgpediatriconcall.comboehringer-ingelheim.comdrugbank.com The conversion of this compound to TIMP by HGPRT is a critical activation step, and the loss of this enzyme's activity is a known mechanism of resistance to the drug. wikipedia.org
Analysis of Nucleic Acid Synthesis Interference and Incorporation
This compound (2-MP) is a purine analogue that interferes with the biosynthesis of nucleic acids. drugbank.comnih.gov As an antimetabolite, its cytotoxic effects are linked to its ability to disrupt the normal processes of DNA and RNA synthesis. chemicalbook.comtaylorandfrancis.com The primary mechanism of action involves its conversion to active nucleotide metabolites that can be incorporated into DNA and RNA, ultimately leading to cell-cycle arrest and death. drugs.comtaylorandfrancis.com
Once inside the cell, 2-MP is metabolized into its active form, thioguanine nucleotides (TGNs). drugs.com This conversion is a critical step for its cytotoxic activity. chemicalbook.com These TGNs can then be incorporated into both DNA and RNA. drugs.comresearchgate.net The incorporation of these altered purine analogues into the nucleic acid chains results in a deformed DNA structure, which can halt the processes of replication and transcription. chemicalbook.com
Specifically, the active metabolites of 2-MP interfere with several key enzymatic steps in the de novo purine biosynthesis pathway. chemicalbook.com One of the key enzymes inhibited is glutamine-5-phosphoribosylpyrophosphate amidotransferase, which catalyzes the first committed step in purine synthesis. drugbank.comchemicalbook.com By blocking this and other enzymes, 2-MP and its derivatives deplete the cell of the necessary purine precursors for nucleic acid synthesis. chemicalbook.com Experimental studies using radiolabeled this compound have confirmed its recovery from DNA in the form of deoxythioguanosine. drugbank.com
The cytotoxicity of 2-MP is not solely attributed to its incorporation into DNA. taylorandfrancis.com It is believed to exert its effects through multiple mechanisms, including the inhibition of purine nucleotide synthesis and metabolism, as well as alterations in the synthesis and function of RNA. taylorandfrancis.com Studies have shown that 6-thioITP, a metabolite of 2-MP, is a potent inhibitor of both RNA polymerase I and RNA polymerase II activities. chemicalbook.com
Evaluation of Anti-inflammatory Potential (e.g., Nitric Oxide and Cytokine Production)
In vitro studies have demonstrated the anti-inflammatory properties of this compound and its derivatives. inabj.orgoaji.net One of its key actions is the suppression of nitric oxide (NO) production. inabj.orgoaji.net In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for studying inflammation, a derivative of this compound, 6-hydroxy-2-mercaptopurine (6H2MP), was shown to suppress the production of NO. inabj.orgoaji.net
Further investigations in phorbol myristate acetate (PMA)-induced HIG-82 synovial fibroblast cells also revealed that 6H2MP could suppress the release of NO. inabj.orgoaji.net The inhibition of NO production by 6H2MP was observed to be dose-dependent in both cell lines. oaji.net
Beyond nitric oxide, the anti-inflammatory effects of this compound derivatives extend to the modulation of pro-inflammatory cytokines. In the PMA-induced HIG-82 cell model, 6H2MP was found to suppress the release of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). inabj.orgoaji.net Similarly, in a mouse model of acute lymphoblastic leukemia, this compound treatment led to a significant decrease in the levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov This inhibition of inflammatory mediators is a significant mechanism through which this compound and its analogues may alleviate inflammation. inabj.orgoaji.net However, some studies on gold(I) N-heterocyclic carbene complexes containing 6-mercaptopurine derivatives found a negligible effect on the production of TNF-α. bohrium.com
Table 1: In Vitro Anti-inflammatory Effects of a this compound Derivative (6H2MP)
| Cell Line | Inducing Agent | Inhibited Mediators | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | inabj.orgoaji.net |
| HIG-82 Synovial Fibroblasts | Phorbol Myristate Acetate (PMA) | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | inabj.orgoaji.net |
Investigational Animal Models for Pharmacological Effects
Antitumor Activity in Mouse Tumor Models
Preclinical studies in mouse tumor models have confirmed the antitumor activity of this compound. drugs.com It has been shown to be cytotoxic to proliferating cancer cells in these models. drugs.comhres.ca In a study utilizing an S180 mouse model, a nanomedicine formulation of this compound loaded with cisplatin (B142131) demonstrated significantly higher antitumor activity compared to cisplatin alone or a simple combination of cisplatin and this compound. dovepress.com Another study investigating a combination of chlorambucil (B1668637) and this compound in a mouse model also reported effective anti-cancer effects. nih.gov Furthermore, research on acute lymphoblastic leukemia (ALL) in mice demonstrated the anti-tumor effect of this compound. nih.gov
Pharmacokinetic Studies in Non-Human Primates (e.g., Rhesus Monkeys)
Pharmacokinetic studies of this compound have been conducted in rhesus monkeys to understand its absorption, distribution, metabolism, and excretion, which helps in defining safe and effective doses for potential clinical trials. nih.gov These studies have been crucial in determining the dose required to achieve desired cerebrospinal fluid concentrations. nih.gov For instance, pharmacokinetic parameters determined in rhesus monkeys were used to calculate the appropriate intrathecal dose of this compound for a subsequent clinical trial in pediatric patients. nih.gov
One study investigating the interaction of this compound with allopurinol in rhesus monkeys found that allopurinol pretreatment led to a substantial increase in the peak plasma concentration of orally administered this compound. chemicalbook.com This highlights the importance of such preclinical models in understanding potential drug-drug interactions.
Table 2: Investigational Animal Models for this compound
| Animal Model | Focus of Study | Key Findings | Reference |
|---|---|---|---|
| Mouse (S180 tumor) | Antitumor Activity | Nanoparticle formulation enhanced antitumor effects. | dovepress.com |
| Mouse (ALL) | Antitumor & Anti-inflammatory | Demonstrated anti-tumor and cytokine-reducing effects. | nih.gov |
| Mouse | Antitumor Activity | Combination with chlorambucil showed efficacy. | nih.gov |
| Rhesus Monkey | Pharmacokinetics | Determined dose for desired CSF concentrations. | nih.gov |
| Rhesus Monkey | Pharmacokinetics | Investigated drug interactions (e.g., with allopurinol). | chemicalbook.com |
Advanced Analytical Methodologies for 2 Mercaptopurine Research
Chromatographic Techniques for Quantification in Biological Matrices
Chromatography stands as a cornerstone for the quantitative analysis of 2-mercaptopurine and its derivatives in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques, offering varying degrees of sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the determination of this compound (6-MP) and its key metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), in biological matrices like red blood cells. bjournal.orgscielo.brnih.gov A common procedure involves treating erythrocytes with perchloric acid to precipitate proteins, followed by hydrolysis of the supernatant at elevated temperatures. bjournal.orgscielo.brnih.gov The resulting sample can then be directly injected into the HPLC system for analysis. bjournal.orgscielo.brnih.gov
Separation is typically achieved using a reversed-phase column, such as a C18 column. bjournal.orgscielo.brnih.gov The mobile phase often consists of a methanol-water mixture, sometimes containing triethylamine, to ensure efficient separation of the analytes. bjournal.orgscielo.brnih.gov Detection is commonly performed using a diode array UV detector, which allows for monitoring at multiple wavelengths corresponding to the maximum absorbance of each compound. bjournal.orgscielo.brnih.gov For instance, 6-thioguanine (6-TG), 6-MP, and the hydrolysis product of 6-MMP can be monitored at approximately 342 nm, 322 nm, and 303 nm, respectively. bjournal.orgnih.gov
The developed HPLC methods demonstrate good linearity, with correlation coefficients (r²) greater than 0.998. bjournal.orgnih.gov The analytical recoveries for the metabolites are generally high, although some variability can be observed. bjournal.orgnih.gov The sensitivity of the method is sufficient for therapeutic drug monitoring, with quantification limits for 6-TG, 6-MP, and 6-MMP reported to be in the low picomole range per 8 x 10⁸ erythrocytes. bjournal.orgscielo.brnih.gov
Table 1: HPLC Method Parameters for this compound and Metabolites
| Parameter | Details |
|---|---|
| Analytes | 6-mercaptopurine (B1684380) (6-MP), 6-thioguanine nucleotides (6-TGN), 6-methylmercaptopurine (6-MMP) |
| Sample Preparation | Perchloric acid precipitation of proteins in erythrocytes, followed by hydrolysis. bjournal.orgscielo.brnih.gov |
| Column | Radialpack Resolve C18 bjournal.orgscielo.brnih.gov |
| Mobile Phase | Methanol-water (e.g., 7.5:92.5, v/v) with 100 mM triethylamine. bjournal.orgscielo.brnih.gov |
| Detection | Diode array UV detector (e.g., at 342, 322, and 303 nm). bjournal.orgnih.gov |
| Linearity | r² > 0.998 bjournal.orgnih.gov |
| Quantification Limits | 8, 10, and 70 pmol/8 x 10⁸ erythrocytes for 6-TG, 6-MP, and 6-MMP, respectively. bjournal.orgscielo.br |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the method of choice for the quantification of this compound and its metabolites. nih.govnih.govspringernature.com This technique is particularly valuable for measuring low concentrations of analytes in complex biological samples. lcms.cz A rapid and sensitive LC-MS/MS method has been developed for the simultaneous determination of azathioprine (B366305) and 6-mercaptopurine in human plasma. researchgate.net
Sample preparation for LC-MS/MS analysis often involves protein precipitation, which can be achieved using acetonitrile (B52724), sometimes after acidification of the plasma. researchgate.net Chromatographic separation is performed on a C18 column, with a mobile phase typically consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile. nih.govresearchgate.net The use of a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode allows for highly specific detection and quantification. nih.gov
The method demonstrates excellent linearity over a defined concentration range, for example, from 2 ng/mL to 200 ng/mL for both azathioprine and 6-mercaptopurine. researchgate.net The precision and accuracy of the assay are well within the acceptable limits for bioanalytical method validation. researchgate.net The lower limit of quantification (LLOQ) can be as low as 2 ng/mL in plasma, highlighting the high sensitivity of the LC-MS/MS technique. researchgate.net
Table 2: LC-MS/MS Method Parameters for this compound
| Parameter | Details |
|---|---|
| Analytes | Azathioprine, 6-Mercaptopurine |
| Matrix | Human Plasma |
| Sample Preparation | Acidification and protein precipitation with acetonitrile. researchgate.net |
| Chromatography | C18 column with a mobile phase of ammonium formate (B1220265) and acetonitrile. researchgate.net |
| Detection | Triple quadrupole mass spectrometer with ESI. nih.gov |
| Linearity Range | 2 ng/mL to 200 ng/mL researchgate.net |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL researchgate.net |
Spectrophotometric and Chemometric Approaches for Multi-Component Analysis
Spectrophotometric methods, particularly when coupled with chemometric techniques, offer a simpler and more cost-effective alternative to chromatographic methods for the simultaneous analysis of this compound and its oxidative metabolites. researchgate.netnih.govtbzmed.ac.ir These metabolites include 6-thiouric acid (6TUA), 8-hydroxy-6-mercaptopurine (8OH6MP), and 6-thioxanthine (B131520) (6TX). nih.govtbzmed.ac.ir
Multivariate calibration methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR) can be applied to the UV spectral data of mixtures to resolve the individual components without the need for prior separation. researchgate.netnih.govnih.gov This approach significantly reduces the complexity and time required for analysis. nih.gov The spectral data is typically collected over a range of 230-400 nm. nih.gov
The performance of these chemometric models is evaluated based on parameters like the root mean square error of prediction (RMSEP) and the relative error of prediction (REP%). nih.gov The limit of detection (LOD) for 6MP and its metabolites using these methods has been reported to be in the sub-micromolar range. researchgate.netnih.govtbzmed.ac.ir The recoveries for all analytes are generally high, indicating good accuracy of the method. tbzmed.ac.ir These spectrophotometric methods, validated against HPLC, have proven to be a powerful tool for the simultaneous analysis of these compounds in synthetic solutions and spiked human plasma. researchgate.netnih.gov
Table 3: Performance of Chemometric Methods for this compound and Metabolites
| Method | Analyte | Limit of Detection (μmol L⁻¹) |
|---|---|---|
| PLS | 6MP | 0.734 researchgate.netnih.govtbzmed.ac.ir |
| 8OH6MP | 0.439 researchgate.netnih.govtbzmed.ac.ir | |
| 6TX | 0.797 researchgate.netnih.govtbzmed.ac.ir | |
| 6TUA | 0.482 researchgate.netnih.govtbzmed.ac.ir | |
| PCR | 6MP | 0.724 researchgate.netnih.govtbzmed.ac.ir |
| 8OH6MP | 0.418 researchgate.netnih.govtbzmed.ac.ir | |
| 6TX | 0.783 researchgate.netnih.gov |
Bioanalytical Strategies for Research Samples
The development of innovative bioanalytical strategies is crucial for facilitating research and clinical monitoring of this compound. These strategies aim to simplify sample collection and preparation, making the analysis more efficient and less invasive.
Development and Validation of Dried Blood Spot (DBS) Methods for this compound and Metabolites
Dried blood spot (DBS) analysis has emerged as a valuable technique for therapeutic drug monitoring, offering advantages in terms of sample collection, storage, and transport. blt.benih.gov A quantitative LC-MS/MS method for the determination of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in DBS samples has been successfully developed and validated. nih.gov
The method involves a straightforward liquid extraction from a small blood spot, followed by hydrolysis and quantification using LC-MS/MS. nih.gov The validation of DBS methods requires careful consideration of specific parameters, including the effect of blood spot volume, hematocrit levels, and spot homogeneity, to ensure the accuracy and reliability of the results. blt.benih.govnih.gov The developed DBS method for 6-TG and 6-MMP demonstrated good linearity, accuracy, and precision, with a recovery of over 80%. nih.gov Importantly, the DBS samples were found to be stable for at least one month over a wide range of temperatures. nih.gov Clinical validation has confirmed that the DBS method provides results comparable to traditional methods using hemolysate samples, making it a viable alternative for routine clinical use. nih.gov
Table 4: Validation Parameters for DBS Method of this compound Metabolites
| Parameter | Finding |
|---|---|
| Analytes | 6-thioguanine (6-TG), 6-methylmercaptopurine (6-MMP) |
| Linearity Range | 50 to 5300 pmol/8 × 10⁸ Ery for 6-TG; 260 to 5300 pmol/8 × 10⁸ Ery for 6-MMP nih.gov |
| Recovery | >80% nih.gov |
| Stability | At least one month at temperatures from -20 to 40 °C nih.gov |
| Hematocrit Effect | No significant effect observed nih.gov |
| Blood Spot Volume | No influence of blood spot volume (>30 μL) on a 6 mm DBS disk nih.gov |
Extraction and Sample Preparation Techniques for In Vitro and Ex Vivo Studies
Effective extraction and sample preparation are critical steps for the accurate analysis of this compound and its metabolites in in vitro and ex vivo studies. nih.govnih.gov The choice of technique depends on the biological matrix and the specific analytes of interest.
For the analysis of intracellular metabolites in leukemic lymphoblasts, a common procedure involves isolating the cells using a Ficoll-hypaque density gradient. psu.edu Proteins are then removed by ultrafiltration. psu.edu To measure thiopurine nucleotides, the ultrafiltrate is treated with acid phosphatase to convert the nucleotides into their corresponding nucleosides, which can then be quantified by HPLC. psu.edu
In studies involving plasma, protein precipitation is a frequently used sample preparation technique. researchgate.net This can be achieved using organic solvents like methanol. For liquid-liquid extraction, dichloromethane (B109758) can be employed to separate the analytes from the plasma matrix. researchgate.net In some LC-MS/MS methods, a simple acidification of the plasma followed by deproteination with acetonitrile is sufficient. researchgate.net The development of polypill formulations containing 6-mercaptopurine has also necessitated in vitro dissolution studies, where samples are withdrawn at various time points and analyzed, often by UV spectrophotometry, after appropriate dilution. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 6-MP |
| 6-Thioguanine | 6-TG |
| 6-Thioguanine nucleotides | 6-TGN |
| 6-Methylmercaptopurine | 6-MMP |
| 6-Thiouric acid | 6TUA |
| 8-Hydroxy-6-mercaptopurine | 8OH6MP |
| 6-Thioxanthine | 6TX |
| Azathioprine | AZA |
| 4-amino-5-(methylthio)carbonyl imidazole | AMTCI |
| Deoxythioguanosine | dTG |
| Deoxyadenosine | dA |
| Methymercaptopurine-D3 | MeMP-d3 |
| 6-methylmercaptopurine nucleotides | 6-MMPN |
| Verapamil | |
| Nor-Verapamil | |
| 5-fluorouracil | 5-FU |
| 6-thioguanosine-5′-monophosphate | 6-TGMP |
| Thiopurine S-methyltransferase | TPMT |
| Xanthine (B1682287) oxidase | XO |
| Thiopurine ribonucleotides | |
| Thiopurine nucleosides | |
| Thiopurine bases | |
| Mercaptopurine riboside | rMP |
| Methylmercaptopurine riboside | rMMP |
| Thiopurine nucleotides | MPNs, TGNs, MeMPNs |
| Thioinosine monophosphate | TIMP |
| Thioguanosine diphosphate (B83284) | TGDP |
| Emtricitabine | EMT |
| Tenofovir alafenamide fumarate | TEN |
| Dolutegravir sodium | DOL |
| Chlorambucil (B1668637) | Chl |
| N-(2-hydroxypropyl) methacrylamide | polyHPMA |
| S-allylthioglutathione | GSSA |
| Metoclopramide | |
| Chitosan (B1678972) | |
| Hydroxypropyl methylcellulose | |
| Ethylcellulose | |
| Pectin | |
| Polyvinylpyrrolidone K-40 | PVPK-40 |
| Lactose | |
| Magnesium stearate | |
| Mannitol | |
| Talc | |
| Dithiothreitol | DTT |
| Perchloric acid | |
| Triethylamine | |
| Formic acid | |
| Acetonitrile | |
| Methanol | |
| Dichloromethane | |
| Ammonium formate | |
| Sodium hydroxide | |
| Hydrochloric acid | |
| Phosphate (B84403) buffer | |
| Sodium citrate | |
| Monobasic ammonium phosphate | |
| HEPES | |
| Hank's buffered salt solution | |
| Heparin | |
| Trypan blue |
Emerging Research Directions and Future Perspectives on 2 Mercaptopurine
Further Elucidation of Complex Metabolic Networks and Thiopurine Metabolomics
The intricate metabolic fate of 2-mercaptopurine is a critical determinant of its therapeutic and toxic effects. While the main pathways involving hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase are well-established, there is a growing appreciation for the complexity of this metabolic network. researchgate.netoaepublish.com
Recent advancements in metabolomics are providing unprecedented insights into the full spectrum of thiopurine metabolites. researchgate.net A key area of focus is the comprehensive quantification of not just the primary active metabolites, thioguanine nucleotides (TGNs), but also a host of other derivatives, including mono-, di-, and triphosphates of thioguanosine, methylthioinosine, and methylthioguanosine. acs.org Novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to simultaneously measure eleven such metabolites, offering a more holistic view of thiopurine metabolism in individual patients. acs.org This detailed metabolic profiling can help explain interindividual variability in drug response and toxicity that cannot be fully accounted for by TPMT genetics alone. acs.org
Furthermore, research is delving into the influence of various factors on these metabolic pathways. For instance, the impact of methotrexate, often co-administered with mercaptopurine in leukemia treatment, on global DNA methylation and, consequently, on thiopurine metabolism is an active area of investigation. oaepublish.com Lipidomic studies are also emerging, revealing that perturbations in lipid metabolism may be associated with thiopurine-induced side effects like leukopenia, even after accounting for known genetic factors like NUDT15. nih.gov These comprehensive "omics" approaches are crucial for building more accurate predictive models of patient outcomes.
Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Efficacy
A significant frontier in this compound research is the rational design and synthesis of novel analogues with superior therapeutic profiles. nih.gov The goal is to create compounds that retain or enhance the desired immunosuppressive or anticancer effects while reducing the toxicity associated with the 6-mercaptopurine (B1684380) (6-MP) moiety. nih.govacs.org
One promising strategy involves modifying the core purine (B94841) structure to create derivatives with altered metabolic fates or target interactions. For example, researchers have synthesized tricyclic thiopurine derivatives that exhibit dose-dependent cytotoxicity against cancer cells. mdpi.com Another approach focuses on creating analogues that are more potent inducers of T-cell apoptosis, a key mechanism of immunosuppression. One such "designer" thiopurine analogue, denoted B-0N, has shown a greater capacity to induce T-cell apoptosis at an accelerated rate compared to 6-mercaptopurine, potentially through more efficient inhibition of the Rac1 signaling pathway. oup.com
Synthetic methodologies are also advancing, enabling the creation of a diverse library of thiopurine derivatives. tandfonline.com Techniques like SNAr reactions and 1,3-dipolar cycloadditions are being employed to generate novel 2- and 6-alkyl/arylthiopurine nucleosides. tandfonline.comtandfonline.com These synthetic efforts provide a platform for structure-activity relationship studies, allowing for the systematic optimization of compound properties. The table below summarizes some examples of synthesized this compound analogues and their key features.
| Analogue Class | Synthetic Approach | Key Features/Findings | Reference(s) |
| Tricyclic Thiopurine Derivatives | Two-step synthesis from guanosine (B1672433) | Show dose-dependent cytotoxicity in cancer cells. | mdpi.com |
| Designer Thiopurine "B-0N" | Rational drug design | Potent inducer of T-cell apoptosis via accelerated Rac1 inhibition. | oup.com |
| 2- and 6-Alkyl/Arylthiopurine Nucleosides | SNAr reactions, 1,3-dipolar cycloadditions | Diverse library of compounds for structure-activity relationship studies. | tandfonline.comtandfonline.com |
| Thiopurine Pyranonucleosides | Vorbrüggen nucleosidation | N-9 and N-7 linked nucleosides with evaluated cytostatic activity. | researchgate.net |
| 2-Thioxanthine Derivatives | Cyclization of 5,5'-arylmethylene bis(6-amino-1-methyl-2-thiouracil) | Novel heterocyclic compounds with potential biological activity. | mdpi.com |
Advanced Approaches to Understanding and Circumventing Drug Resistance
Drug resistance remains a significant hurdle in the long-term efficacy of this compound therapy. nih.gov While mechanisms like deficient HGPRT activity have been known for some time, recent research has uncovered more complex and multifaceted resistance pathways. tandfonline.com
A major breakthrough has been the identification of mutations in the NT5C2 gene, which encodes a cytosolic 5'-nucleotidase, as a key driver of acquired resistance in acute lymphoblastic leukemia (ALL). nih.govnih.govstanford.edu These mutations lead to an increased breakdown of thiopurine monophosphates, the active metabolites of mercaptopurine, thereby reducing their cytotoxic effects. nih.govnih.gov Mechanistic studies have revealed that these mutations can either disrupt an autoinhibitory switch in the NT5C2 enzyme or remove a "brake" on its activation, both resulting in hyperactivity. stanford.edu Furthermore, mutant NT5C2 can also indirectly reduce thiopurine uptake and increase the efflux of its metabolites from the cell. nih.govnih.gov
Beyond enzymatic degradation, impaired drug transport is another critical resistance mechanism. Studies have shown a marked reduction in the initial transport of 6-MP into resistant leukemia cells. tandfonline.com The overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family like ABCC4 and ABCC5, can also contribute to resistance by actively pumping thiopurines and their metabolites out of the cell. pharmgkb.orggoogle.com
Strategies to circumvent this resistance are a major focus of current research. One approach is the development of NT5C2 inhibitors to restore sensitivity to thiopurines in patients with NT5C2 mutations. stanford.edu Another strategy involves the use of combination therapies to target different pathways simultaneously. researchgate.net For instance, combining thiopurines with drugs that inhibit efflux pumps is being explored. researchgate.net
Development and Refinement of Novel Preclinical Disease Models
The development of more sophisticated and clinically relevant preclinical models is essential for advancing our understanding of this compound's pharmacology and for testing new therapeutic strategies. These models are crucial for bridging the gap between in vitro findings and clinical outcomes.
Genetically engineered mouse models have proven invaluable. For example, the creation of a Nudt15 knockout mouse using CRISPR-Cas9 technology has provided a powerful in vivo system to study the role of this enzyme in thiopurine toxicity. nih.govnih.gov These mice exhibit severe toxicity when treated with standard doses of mercaptopurine, mirroring the human phenotype, and have been instrumental in demonstrating that genotype-guided dose reduction can prevent toxicity without compromising anti-leukemic efficacy. nih.gov
In addition to genetic models, researchers are also utilizing various cell-based and animal models to investigate specific aspects of this compound's effects. For instance, immunocompetent mouse models of melanoma are being used to study how thiopurines can increase the immunogenicity of tumors and enhance the response to immune checkpoint inhibitors. conicet.gov.arpnas.org In vitro models using human hepatocytes and intestinal epithelial cells are being developed to study the cytotoxicity of thiopurine metabolites in these specific tissues. mdpi.com Furthermore, models of UV-B-induced skin damage and photoaging in HaCaT cells and C57BL/6 mice are being used to explore the potential anti-inflammatory and anti-aging effects of mercaptopurine. researchgate.netnih.gov
The table below provides a summary of some of the preclinical models being used in this compound research.
| Model Type | Specific Model | Research Application | Reference(s) |
| Genetically Engineered Mouse | Nudt15 knockout mouse | Studying thiopurine toxicity and genotype-guided dosing. | nih.govnih.gov |
| Immunocompetent Mouse | Yale University low-mutational melanoma (Yumm) in C57BL/6 mice | Investigating the immunomodulatory effects of thiopurines and combination immunotherapy. | conicet.gov.arpnas.org |
| In Vitro Cell Culture | Human hepatocytes and intestinal epithelial cells | Studying tissue-specific cytotoxicity of thiopurine metabolites. | mdpi.com |
| In Vitro and In Vivo Skin Models | HaCaT cells and C57BL/6 mice with UV-B exposure | Exploring anti-inflammatory and anti-aging properties. | researchgate.netnih.gov |
| In Vitro Anti-inflammatory Models | LPS-stimulated RAW 264.7 macrophages and HIG-82 synovial fibroblasts | Screening for anti-inflammatory activity relevant to rheumatoid arthritis. | researchgate.net |
Exploration of Novel Molecular Targets and Signaling Pathways
While the canonical mechanism of this compound involves its incorporation into DNA and RNA, leading to cytotoxicity, research is uncovering novel molecular targets and signaling pathways that contribute to its therapeutic effects. drugbank.comwikipedia.org This expanded understanding opens up new avenues for therapeutic intervention and for repositioning the drug for new indications.
One of the most significant recent discoveries is the role of thiopurines in modulating the activity of the small GTPase Rac1. jci.org Specifically, the active metabolites of azathioprine (B366305) (a prodrug of mercaptopurine) have been shown to suppress Rac1 activation, which is a critical step in T-cell costimulation. oup.comjci.org This inhibition of Rac1 appears to be a key mechanism underlying the immunosuppressive effects of thiopurines by leading to T-cell apoptosis. oup.com
Beyond the immune system, the signaling pathways affected by this compound are being explored in the context of cancer metabolism. Research suggests that by interfering with nucleotide synthesis, this compound can impact metabolic reprogramming in cancer cells, a process regulated by key signaling hubs like mTOR and AMP-activated protein kinase (AMPK). oncotarget.com
Furthermore, computational approaches are being used to identify novel therapeutic targets for mercaptopurine. By constructing patient-specific gene regulatory networks, researchers have identified the protein PPAT (phosphoribosyl pyrophosphate amidotransferase) as a potential target of mercaptopurine in certain types of neuroendocrine tumors. biorxiv.org Other signaling pathways, such as the Notch signaling pathway, have also been linked to mercaptopurine's action. nctu.edu.tw The anti-inflammatory effects of mercaptopurine are also being investigated through its impact on the NF-κB and MAPK signaling pathways. researchgate.netnih.gov These findings highlight the pleiotropic effects of this compound and suggest that its therapeutic potential may extend beyond its traditional applications. cambridge.orgrpsg.org.uk
Q & A
Q. What validation strategies are critical when extrapolating this compound’s in vitro findings to in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
